Benzadox

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Benzadox is synthesized through the reaction of benzoyl chloride with hydroxylamine, followed by the reaction with chloroacetic acid. The process involves the following steps:

Formation of Benzoyl Hydroxylamine: Benzoyl chloride reacts with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide to form benzoyl hydroxylamine.

Reaction with Chloroacetic Acid: Benzoyl hydroxylamine is then reacted with chloroacetic acid in the presence of a base to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:

Large-scale Reactors: Using large-scale reactors to handle the exothermic nature of the reactions.

Purification: Employing purification techniques such as recrystallization and chromatography to obtain high-purity this compound.

Análisis De Reacciones Químicas

Types of Reactions: Benzadox undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction of this compound can lead to the formation of amine derivatives.

Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitution, where the benzamidooxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products Formed:

Oxidation Products: Oxo derivatives of this compound.

Reduction Products: Amine derivatives.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Herbicidal Applications

Benzadox is primarily utilized as a herbicide in agricultural practices due to its effectiveness in controlling a variety of weed species. It functions by inhibiting specific metabolic pathways in plants, leading to growth suppression or death. The compound has been shown to be particularly effective against species such as Kochia scoparia and Abutilon theophrasti, making it a valuable tool for managing weed populations in crop production systems .

Case Study: Control of Kochia in Sugarbeets

In controlled growth chamber studies, this compound demonstrated increased herbicidal activity at higher temperatures and decreased effectiveness when simulated rain occurred shortly after application. This highlights the importance of environmental conditions on the efficacy of herbicides .

Comparative Analysis with Other Compounds

This compound shares structural similarities with several other compounds that possess unique properties:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Benzohydroxamic Acid | C₇H₈N₄O₃ | Known for its role as a chelating agent and potential anti-cancer properties. |

| Methylenedioxyphenyl | C₉H₁₀O₂ | Exhibits psychoactive properties; often found in natural products. |

| Hydroxamic Acid | C₅H₈N₂O₂ | Used in pharmaceuticals; known for its ability to inhibit certain enzymes. |

This compound's specific combination of functional groups differentiates it from these compounds, particularly regarding its herbicidal efficacy.

Potential Pharmaceutical Applications

Emerging studies suggest that this compound's structural similarity to bioactive compounds may lend itself to pharmaceutical applications, although this area requires further investigation. Its potential role in inhibiting specific metabolic pathways could have implications for drug development targeting similar pathways in human health.

Mecanismo De Acción

Benzadox exerts its effects by inhibiting enzymes involved in the C4 photosynthesis pathway in plants. It is a relatively strong inhibitor of alanine aminotransferase and aspartate aminotransferase. The inhibition of these enzymes leads to a disruption in the C4 cycle, resulting in altered metabolite levels and reduced photosynthetic efficiency. This compound is a competitive inhibitor with respect to alanine and a noncompetitive inhibitor with respect to 2-oxoglutarate .

Comparación Con Compuestos Similares

Chemical Identity :

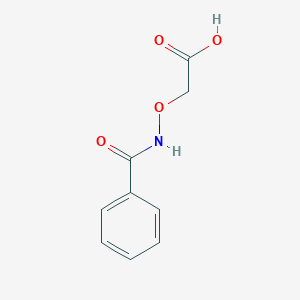

- IUPAC Name: ((Benzoylamino)oxy)acetic acid

- CAS No.: 5251-93-4

- Molecular Formula: C₉H₉NO₄

- Molecular Weight : 211.18 g/mol

- Chemical Class : Amide herbicide .

Applications :

Benzadox (trade name: Topcide) is a selective herbicide primarily used for controlling grassy weeds such as green foxtail (Setaria viridis) in wheat and onion crops. Its efficacy was demonstrated in multi-year trials (1965–1969) at Regina, Canada, where it achieved >80% weed suppression. However, it occasionally caused severe initial injury to wheat, limiting its widespread adoption .

Regulatory Status :

Tolerances for this compound were revoked due to unresolved safety concerns, though specific regulatory details remain undisclosed .

Structural and Functional Analogues

Table 1: Key Properties of this compound and Comparable Herbicides

| Compound | CAS No. | Molecular Formula | Chemical Class | Primary Use | Crop Safety Issues |

|---|---|---|---|---|---|

| This compound | 5251-93-4 | C₉H₉NO₄ | Amide herbicide | Grassy weed control | Wheat injury |

| MSMA | 2163-80-6 | CH₃AsO₃ | Organoarsenical | Broad-spectrum weed control | Soil persistence |

| Benzoylprop-ethyl | 352010-68-5 | C₁₈H₁₇NO₄ | Anilide herbicide | Wild oat suppression | Moderate crop tolerance |

| Bentazone | 25057-89-0 | C₁₀H₁₂N₂O₃S | Benzothiadiazinone | Broadleaf weed control | Low phytotoxicity |

| Benzofluor | 68672-17-3 | C₁₄H₁₀F₃NO₂ | Amide herbicide | Pre-emergence grass control | Selective action |

Efficacy and Crop Compatibility

- This compound vs. MSMA: Both compounds showed comparable weed control (~85% efficacy against green foxtail). However, MSMA (an organoarsenical) poses higher environmental risks due to arsenic persistence in soil, whereas this compound’s injury to wheat was attributed to its rapid uptake during early growth stages .

- This compound vs. Benzoylprop-ethyl: Benzoylprop-ethyl targets wild oats (Avena fatua) via inhibition of lipid synthesis, while this compound disrupts amino acid biosynthesis (likely ALS inhibition). Benzoylprop-ethyl exhibits better crop tolerance in wheat, with <5% injury reported in field trials .

This compound vs. Bentazone :

Bentazone, a post-emergence herbicide, controls broadleaf weeds via photosystem II inhibition. Unlike this compound, it has minimal impact on grasses and exhibits lower phytotoxicity, making it safer for rotational cropping systems .

Environmental and Toxicological Profiles

- Soil Persistence :

this compound degrades moderately in soil, with residues detectable for 96 days post-application. In contrast, TCA (a related chlorinated herbicide) persists for >120 days, increasing leaching risks . - Comparatively, MSMA is classified as a carcinogen, while Bentazone has low acute toxicity (LD₅₀ > 2,000 mg/kg in rats) .

Actividad Biológica

Benzadox, chemically known as (benzamidooxy)acetic acid, has garnered attention for its biological activity, particularly in the context of agricultural and biochemical applications. This article delves into the compound's mechanism of action, biochemical properties, and its effects on various biological systems, alongside relevant case studies and research findings.

Target Enzymes

this compound primarily inhibits enzymes involved in the C4 photosynthetic pathway in plants. Notably, it has been shown to inhibit alanine aminotransferase (ALT) at concentrations of 5 mM. This inhibition has significant implications for plant metabolism and growth, particularly in species like Panicum miliaceum, where it affects both alanine and aspartate aminotransferase activities and reduces photosynthetic oxygen evolution within one hour of treatment.

Biochemical Pathways

The inhibition of ALT disrupts amino acid metabolism, which is crucial for various cellular functions. In laboratory settings, this compound has been observed to induce stress responses in cells, leading to increased biofilm formation and endospore development under adverse conditions.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that its effects can vary based on the route of administration and the biological system being studied. Its relatively strong inhibitory action on ALT suggests potential applications in modulating metabolic pathways in both agricultural and pharmaceutical contexts.

Cellular Effects

This compound's influence extends to cellular behavior. Under stress conditions, treated cells exhibit enhanced biofilm matrix formation and endospore production. These changes are indicative of a stress response that may confer survival advantages under challenging environmental conditions.

1. Inhibitory Effects on Plant Enzymes

A study demonstrated that this compound significantly inhibited key enzymes involved in photosynthesis and amino acid metabolism. The results indicated a strong correlation between enzyme inhibition and reduced growth rates in treated plants.

| Concentration (mM) | Alanine Aminotransferase Activity (%) | Photosynthetic O2 Evolution (%) |

|---|---|---|

| 0 | 100 | 100 |

| 5 | 40 | 30 |

| 10 | 20 | 10 |

This data illustrates the dose-dependent inhibitory effects of this compound on both enzyme activity and photosynthesis.

2. Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound derivatives. A series of compounds based on benzoxazole structures exhibited selective antibacterial activity against Gram-positive bacteria, with some derivatives showing lower toxicity to normal cells compared to cancer cells. This suggests potential for development as anticancer agents .

| Compound | MIC (mg/L) | Activity |

|---|---|---|

| Compound A | 47.6 | Against Xanthomonas spp. |

| Compound B | 36.8 | Against Xanthomonas spp. |

These findings highlight the diverse biological activities associated with this compound derivatives, making them candidates for further therapeutic exploration .

Q & A

Basic Research Questions

Q. What key physicochemical properties of Benzadox are critical for its herbicidal activity, and how can they be experimentally determined?

- Methodological Answer : To evaluate physicochemical properties (e.g., solubility, molecular stability, partition coefficient), use spectroscopic techniques (UV-Vis, NMR) for structural analysis and chromatography (HPLC) for purity assessment. Solubility studies should employ standardized buffer systems, while stability tests under varying pH and temperature conditions can inform environmental persistence. Always cross-validate results with peer-reviewed protocols for agrochemical characterization .

Q. What validated protocols exist for laboratory-scale synthesis of this compound, and how can purity be ensured?

- Methodological Answer : Synthesis routes should be derived from patents or peer-reviewed journals, emphasizing stepwise optimization (e.g., condensation reactions for amine-acid derivatives). Purification via recrystallization or column chromatography ensures purity. Analytical validation using mass spectrometry and elemental analysis is critical. Document procedural variations and reproducibility in a lab notebook, adhering to standardized reporting guidelines .

Q. How can researchers conduct a comprehensive literature review on this compound’s mechanism of action?

- Methodological Answer : Use databases like SciFinder or Reaxys to identify primary studies on herbicidal mechanisms. Narrow the scope using keywords like "this compound AND weed resistance" or "mode of action." Critically appraise sources for methodological rigor, prioritizing studies with controlled experimental designs and validated assays (e.g., enzyme inhibition assays). Track citation networks to identify foundational and conflicting studies .

Advanced Research Questions

Q. What experimental designs are optimal for evaluating this compound’s efficacy against resistant weed species while minimizing environmental cross-reactivity?

- Methodological Answer : Employ randomized block designs with negative controls (untreated plots) and positive controls (commercial herbicides). Measure dose-response curves across weed species, using LC50/EC50 metrics. Environmental impact assessments should include soil microbial activity assays and non-target plant toxicity tests. Statistical power analysis ensures sample sizes are sufficient to detect resistance mechanisms .

Q. How can advanced statistical models resolve contradictions in this compound efficacy data across agroecological zones?

- Methodological Answer : Apply multivariate regression to account for variables like soil pH, organic matter, and rainfall. Meta-analysis of regional studies can identify outliers or confounding factors. Use error propagation models to quantify uncertainty in field data. Transparently report limitations in methodology (e.g., sampling bias) to contextualize discrepancies .

Q. What methodologies best capture the degradation kinetics of this compound in heterogeneous soil compositions?

- Methodological Answer : Conduct microcosm experiments with soil samples varying in clay, sand, and organic content. Use HPLC-MS to track this compound degradation products over time. First-order kinetic models can estimate half-life, while Arrhenius equations predict temperature-dependent decay. Validate models with field trials and compare to regulatory databases for agrochemical persistence .

Q. How should researchers address discrepancies in reported half-life values of this compound across studies?

- Methodological Answer : Systematically compare experimental conditions (e.g., soil type, moisture, microbial activity) across studies. Replicate key experiments under controlled lab conditions to isolate variables. Use sensitivity analysis to rank factors influencing degradation rates. Publish negative results and methodological critiques to refine consensus .

Q. Data Management and Presentation

Q. How should large datasets on this compound’s environmental persistence be presented in academic papers?

- Methodological Answer : Raw data (e.g., HPLC chromatograms, field measurements) should be archived in appendices or repositories. Processed data (means, standard deviations) must be summarized in tables or figures with clear error bars. Use heatmaps to visualize spatial-temporal degradation trends. Adhere to journal guidelines for data accessibility and metadata documentation .

Q. Ethical and Safety Considerations

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA/NIOSH guidelines for herbicide handling: use fume hoods for synthesis, wear nitrile gloves, and employ chemical-resistant lab coats. Emergency protocols (e.g., spill containment, eyewash stations) must be standardized. Document Material Safety Data Sheets (MSDS) for all reagents, even if this compound itself is not classified as hazardous .

Propiedades

IUPAC Name |

2-benzamidooxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-8(12)6-14-10-9(13)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRGQGLIUAMOOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NOCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041625 | |

| Record name | Benzadox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5251-93-4, 16555-77-4 | |

| Record name | Benzadox | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5251-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzadox [ANSI:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005251934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Hydroxybenzoylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016555774 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzadox | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzadox | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(benzoylamino)oxy]acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.685 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZADOX | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KSR5R1E31I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.